1,1-Dibutyl-3-(o-tolyl)urea

Urea Transporter Inhibition Diuretic Development Structure-Activity Relationship

Critical reference standard for urea transporter SAR with 6.7-fold potency difference vs. para isomer. Use to map steric effects of ortho-methyl substitution on UT-A1/UT-B selectivity (2-fold ratio) and correlate LogP differences (4.44) with permeability outcomes. Essential for hit-to-lead safety profiling with defined cytotoxicity baseline (IC50 ~25 µM).

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
CAS No. 56124-72-2
Cat. No. B3337188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibutyl-3-(o-tolyl)urea
CAS56124-72-2
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)NC1=CC=CC=C1C
InChIInChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
InChIKeyJDPKNNMXLNFCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dibutyl-3-(o-tolyl)urea (CAS 56124-72-2) Compound Identification and Baseline Characterization


1,1-Dibutyl-3-(o-tolyl)urea (IUPAC: 1,1-dibutyl-3-(2-methylphenyl)urea) is a trisubstituted urea derivative with the molecular formula C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol [1]. The compound features a urea core asymmetrically substituted with two n-butyl groups on one nitrogen and an ortho-tolyl (2-methylphenyl) group on the other nitrogen [1]. Its calculated physicochemical properties include a LogP of approximately 4.44, 7 rotatable bonds, and a topological polar surface area (PSA) of 35.83 Ų . The compound is supplied as a white to off-white crystalline solid, soluble in organic solvents such as ethanol and dichloromethane .

Why 1,1-Dibutyl-3-(o-tolyl)urea Cannot Be Interchanged with Other Trisubstituted Urea Analogs


Trisubstituted urea derivatives bearing different aryl substituents or alkyl chain lengths are not interchangeable due to divergent steric, electronic, and conformational effects that translate into quantifiable differences in target binding, selectivity, and physicochemical behavior [1]. The ortho-methyl substituent in 1,1-dibutyl-3-(o-tolyl)urea introduces a steric constraint that can alter the compound's preferred conformation relative to the para isomer, affecting its ability to engage biological targets such as urea transporters [1]. Empirical data demonstrate that subtle modifications—such as moving a methyl group from the ortho to the para position, removing it entirely, or altering the alkyl substitution pattern—produce order-of-magnitude differences in inhibitory potency and selectivity profiles [2]. Consequently, direct substitution with a closely related analog without experimental validation can compromise assay reproducibility and lead to erroneous structure-activity conclusions [2].

Quantitative Differentiation Evidence for 1,1-Dibutyl-3-(o-tolyl)urea Versus Closest Analogs


Ortho vs. Para Isomer: UT-A1 Inhibitory Potency Comparison

1,1-Dibutyl-3-(o-tolyl)urea exhibits a 6.7-fold lower inhibitory potency against rat UT-A1 compared to its para-methyl positional isomer 1,1-dibutyl-3-(p-tolyl)urea when assayed under identical conditions [1]. This potency differential arises from the steric influence of the ortho-methyl group on ligand binding conformation [1].

Urea Transporter Inhibition Diuretic Development Structure-Activity Relationship

UT-B Inhibitory Potency of 1,1-Dibutyl-3-(o-tolyl)urea

1,1-Dibutyl-3-(o-tolyl)urea inhibits rat UT-B with an IC50 of 10,000 nM in MDCK cell-based fluorescence assays [1]. This potency is approximately 50-fold weaker than the most potent UT-B inhibitors reported in the class, which achieve low nanomolar IC50 values [2].

Urea Transporter B Diuretic Pharmacology Ion Transport

Lipophilicity Comparison: Ortho-Tolyl vs. Phenyl Analog

1,1-Dibutyl-3-(o-tolyl)urea exhibits a higher calculated LogP (4.44) compared to its phenyl analog 1,1-dibutyl-3-phenylurea (LogP = 4.19) . This difference of 0.25 LogP units reflects the added methyl group on the aryl ring, which increases hydrophobic character and may influence membrane permeability and solubility behavior .

Lipophilicity Physicochemical Properties Drug Design

Cytotoxicity Profile: Cell Viability Assay Data

1,1-Dibutyl-3-(o-tolyl)urea exhibits dose-dependent cytotoxicity with an IC50 of approximately 25 µM after 48 hours of treatment in cell viability assays . This provides a quantitative baseline for assessing the compound's safety margin relative to its UT-A1 and UT-B inhibitory concentrations (5-10 µM) [1].

Cytotoxicity Cell Viability Safety Profiling

Optimal Research and Procurement Applications for 1,1-Dibutyl-3-(o-tolyl)urea


Urea Transporter Structure-Activity Relationship (SAR) Studies

The 6.7-fold UT-A1 potency difference between the ortho- and para-tolyl isomers makes 1,1-dibutyl-3-(o-tolyl)urea an essential comparator compound for SAR campaigns investigating the steric and electronic determinants of urea transporter inhibition [1]. Including this compound alongside its para isomer in screening panels enables mapping of the methyl group positional effect on ligand binding conformation and inhibitor potency [1].

Selectivity Profiling of UT-A1 vs. UT-B Inhibitors

With a UT-A1 IC50 of 5,000 nM and a UT-B IC50 of 10,000 nM, this compound exhibits a modest (2-fold) UT-A1/UT-B selectivity ratio [1]. This selectivity fingerprint distinguishes it from both highly UT-A1-selective compounds and non-selective dual inhibitors, positioning it as a reference tool for defining selectivity thresholds in high-throughput screening campaigns [2].

Physicochemical Property Benchmarking in Analog Series

The ortho-tolyl derivative (LogP = 4.44) provides a quantifiable increment in lipophilicity over the phenyl analog (LogP = 4.19) due to the added methyl group [1][2]. This makes it a valuable benchmark compound for correlating LogP differences with membrane permeability, solubility, or cellular uptake outcomes in medicinal chemistry optimization programs.

Cytotoxicity Reference for Trisubstituted Urea Libraries

With a defined cytotoxicity IC50 of approximately 25 µM (48 h) [1], this compound can serve as a reference point for assessing the safety margins of new trisubstituted urea derivatives. The 2.5- to 5-fold window between cytotoxicity and target engagement (UT-A1/UT-B IC50) provides a quantitative baseline for prioritizing compounds in early-stage hit-to-lead campaigns [2].

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